molecular formula C20H28N4O5S B11023427 5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione

5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione

Cat. No.: B11023427
M. Wt: 436.5 g/mol
InChI Key: JNQONSAOZZOTFF-UHFFFAOYSA-N
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Description

5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving cartilage degradation. This compound is characterized by its complex structure, which includes a methanesulfonylpiperazine moiety, an oxopropyl group, and a phenylimidazolidine-dione core.

Properties

Molecular Formula

C20H28N4O5S

Molecular Weight

436.5 g/mol

IUPAC Name

5-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C20H28N4O5S/c1-14(2)15-4-6-16(7-5-15)24-19(26)17(21-20(24)27)8-9-18(25)22-10-12-23(13-11-22)30(3,28)29/h4-7,14,17H,8-13H2,1-3H3,(H,21,27)

InChI Key

JNQONSAOZZOTFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps:

    Formation of the Imidazolidine-2,4-Dione Core: This step often starts with the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the imidazolidine-2,4-dione in the presence of a Lewis acid catalyst.

    Attachment of the Oxopropyl Group: This step involves the alkylation of the imidazolidine-2,4-dione with a suitable oxopropyl halide under basic conditions.

    Incorporation of the Methanesulfonylpiperazine Moiety: The final step is the nucleophilic substitution reaction where the piperazine derivative reacts with methanesulfonyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxopropyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of ADAMTS enzymes, which are involved in the degradation of cartilage. This makes it a candidate for the treatment of osteoarthritis and other inflammatory diseases.

Medicine

In medicine, the compound’s ability to inhibit specific enzymes makes it a promising therapeutic agent for conditions involving excessive cartilage breakdown and inflammation.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery and development.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of ADAMTS enzymes, particularly ADAMTS-4 and ADAMTS-5. These enzymes are responsible for the degradation of aggrecan, a major component of cartilage. By inhibiting these enzymes, the compound helps to maintain cartilage integrity and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-METHYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE
  • 5-[3-(4-ETHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The presence of the methanesulfonyl group in 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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